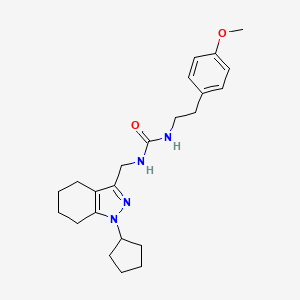

1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(4-methoxyphenethyl)urea

Beschreibung

1-((1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(4-methoxyphenethyl)urea is a urea-linked heterocyclic compound featuring a tetrahydroindazol core substituted with a cyclopentyl group and a 4-methoxyphenethyl moiety. The indazole scaffold is a bicyclic aromatic system with two fused six-membered rings, while the urea bridge connects the indazole derivative to the 4-methoxyphenethyl group. The 4-methoxyphenethyl substituent is a common pharmacophore in TRPC (Transient Receptor Potential Canonical) channel inhibitors, as seen in compounds like SKF-96365 . The cyclopentyl group may enhance lipophilicity, influencing membrane permeability and metabolic stability .

Eigenschaften

IUPAC Name |

1-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O2/c1-29-19-12-10-17(11-13-19)14-15-24-23(28)25-16-21-20-8-4-5-9-22(20)27(26-21)18-6-2-3-7-18/h10-13,18H,2-9,14-16H2,1H3,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIXTLRVHRNVDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCC2=NN(C3=C2CCCC3)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(4-methoxyphenethyl)urea (commonly referred to as CP-TU ) is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of CP-TU, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of CP-TU is , which indicates a complex structure featuring a tetrahydroindazole core and a methoxyphenethyl group. The presence of these functional groups suggests potential interactions with various biological targets.

Structural Features

| Component | Description |

|---|---|

| Tetrahydroindazole Core | Associated with neuroprotective and anticancer activities. |

| Methoxyphenethyl Group | Enhances lipophilicity and may improve bioavailability. |

| Urea Linkage | Often involved in enzyme inhibition mechanisms. |

Research indicates that CP-TU may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The urea moiety in CP-TU is known to interact with various enzymes, potentially inhibiting their activity.

- Modulation of Neurotransmitter Systems : The tetrahydroindazole structure has been linked to modulation of neurotransmitter pathways, particularly those involving serotonin and dopamine receptors.

- Anticancer Properties : Preliminary studies suggest that CP-TU may inhibit tumor growth by inducing apoptosis in cancer cells.

Antitumor Activity

A study evaluated the antitumor activity of CP-TU against various cancer cell lines, including breast and lung cancer cells. The results demonstrated:

- IC50 Values : CP-TU exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects.

- Mechanism : Induction of apoptosis was confirmed through flow cytometry assays.

Neuroprotective Effects

In models of neurodegeneration, CP-TU showed promise as a neuroprotective agent:

- Cell Viability Assays : CP-TU significantly improved cell viability in neuronal cell lines exposed to oxidative stress.

- Mechanism : It appears to modulate oxidative stress response pathways.

Case Study 1: Antitumor Efficacy in Vivo

In a murine model of breast cancer, administration of CP-TU resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis markers in tumor tissues treated with CP-TU.

Case Study 2: Neuroprotection Against Oxidative Stress

A study involving primary neuronal cultures demonstrated that CP-TU could reduce cell death caused by oxidative agents. The protective effect was attributed to enhanced antioxidant enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

A. Indazole-Based Analogues

- (1,5,5-Trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol (): This compound shares the tetrahydroindazol core but lacks the urea linker and 4-methoxyphenethyl group. Molecular weight: 145.26 g/mol .

- Methyl 4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)benzoate ():

Features a benzoate ester instead of the urea-linked 4-methoxyphenethyl chain. The ester group may confer different solubility and hydrolysis susceptibility compared to the urea functionality .

B. Urea-Linked Analogues

- SDZ249665 (1-[4-(2-Amino-ethoxy)-3-methoxy-benzyl]-3-(4-tert-butyl-benzyl)-urea; ): A urea derivative with benzyl substituents. The tert-butyl group enhances hydrophobicity, while the target compound’s cyclopentyl group may offer similar effects. Both compounds likely exploit urea’s hydrogen-bonding capacity for target engagement .

- A-425619 (1-Isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)urea; ): Substituted with a trifluoromethyl benzyl group, this compound highlights the role of electron-withdrawing groups in modulating activity. The target compound’s 4-methoxyphenethyl group, by contrast, introduces electron-donating methoxy substituents .

C. 4-Methoxyphenethyl-Containing Analogues

- SKF-96365 (1-[β-(3-(4-Methoxyphenyl)propoxy)-4-methoxyphenethyl]-1H-imidazole hydrochloride; ): A TRPC channel inhibitor with a 4-methoxyphenethyl chain. While the target compound shares this substituent, its urea linker and indazole core may redirect bioactivity toward non-ion channel targets .

Physicochemical and Pharmacokinetic Comparison

Research Findings and Hypotheses

- Activity Prediction : The urea group may engage in hydrogen bonding with catalytic residues in enzymes (e.g., kinases or proteases), while the 4-methoxyphenethyl chain could contribute to hydrophobic interactions, as seen in SKF-96365’s TRPC inhibition .

- Metabolic Stability : The cyclopentyl group may slow oxidative metabolism compared to smaller alkyl groups (e.g., methyl), improving half-life .

- Selectivity : Structural differences from imidazole-based TRPC inhibitors (e.g., SKF-96365) may reduce off-target effects .

Q & A

Q. What are the optimal synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1: Preparation of the cyclopentyl-tetrahydroindazole core via cyclization reactions, using catalysts like Pd(OAc)₂ for cross-coupling .

- Step 2: Introduction of the methylurea group via nucleophilic substitution, employing carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions .

- Step 3: Functionalization with the 4-methoxyphenethyl group using reductive amination or urea bond formation .

Optimization Tips: - Monitor intermediates via TLC and NMR to ensure reaction progression .

- Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

- Control temperature (0–25°C) and solvent polarity (DMF or THF) to minimize side reactions .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

- X-ray Crystallography: Use SHELX software (e.g., SHELXL) for refinement to resolve the 3D structure, particularly for confirming stereochemistry and hydrogen-bonding patterns in the urea moiety .

- NMR Spectroscopy: Employ H/C NMR (400–600 MHz) in deuterated DMSO or CDCl₃ to assign protons (e.g., indazole NH at δ 10–12 ppm) and verify substituent connectivity .

- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]⁺ ion) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate biological targets and mechanisms of action?

Methodological Answer:

- Target Identification:

- Use affinity chromatography with a biotinylated analog of the compound to pull down binding proteins from cell lysates .

- Perform molecular docking (e.g., AutoDock Vina) to screen kinase or GPCR targets, leveraging the indazole-urea scaffold’s similarity to kinase inhibitors .

- Mechanistic Studies:

- Conduct in vitro kinase assays (e.g., ADP-Glo™) to test inhibition of kinases like JAK2 or RET, which are structurally related to indazole derivatives .

- Validate cellular effects via Western blotting (e.g., phosphorylation status of downstream targets) .

Q. How can structural-activity relationship (SAR) studies be systematically conducted to optimize bioactivity?

Methodological Answer:

- Systematic Modifications:

- Replace the cyclopentyl group with cyclohexyl or aromatic rings to assess steric effects .

- Modify the methoxyphenethyl substituent (e.g., substitute methoxy with halogen or nitro groups) to evaluate electronic impacts on receptor binding .

- Computational Modeling:

- Use CoMFA/CoMSIA to correlate substituent properties (e.g., logP, polar surface area) with activity data .

- Validate predictions via dose-response assays (IC₅₀ determination) in relevant cell lines .

Q. How should discrepancies in reported biological activities across studies be addressed?

Methodological Answer:

- Data Reconciliation:

- Critical Analysis:

Q. What strategies can resolve challenges in crystallizing this compound for structural studies?

Methodological Answer:

- Crystallization Optimization:

- Data Collection:

Q. How can stability and degradation profiles be assessed under physiological conditions?

Methodological Answer:

- Forced Degradation Studies:

- Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C .

- Analyze degradation products via LC-MS to identify labile sites (e.g., urea bond hydrolysis) .

- Long-Term Stability:

- Store samples at –80°C, 4°C, and 25°C, testing purity monthly via HPLC (C18 column, acetonitrile/water gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.